molecular formula C12H16F3NO3 B12641103 (2-Propoxyphenyl)methanamine trifluoroacetic acid salt CAS No. 918811-95-7

(2-Propoxyphenyl)methanamine trifluoroacetic acid salt

Katalognummer: B12641103
CAS-Nummer: 918811-95-7
Molekulargewicht: 279.26 g/mol
InChI-Schlüssel: AEAIGEPXYYZPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Propoxyphenyl)methanamine trifluoroacetic acid salt is an organic compound that combines the properties of (2-Propoxyphenyl)methanamine and trifluoroacetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propoxyphenyl)methanamine trifluoroacetic acid salt typically involves the reaction of (2-Propoxyphenyl)methanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity. The use of advanced equipment and techniques ensures the efficient production of the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Propoxyphenyl)methanamine trifluoroacetic acid salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2-Propoxyphenyl)methanamine trifluoroacetic acid salt has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and catalysis.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Propoxyphenyl)methanamine trifluoroacetic acid salt involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Propoxyphenyl)methanamine hydrochloride
  • (2-Propoxyphenyl)methanamine sulfate
  • (2-Propoxyphenyl)methanamine acetate

Uniqueness

(2-Propoxyphenyl)methanamine trifluoroacetic acid salt is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

918811-95-7

Molekularformel

C12H16F3NO3

Molekulargewicht

279.26 g/mol

IUPAC-Name

(2-propoxyphenyl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H15NO.C2HF3O2/c1-2-7-12-10-6-4-3-5-9(10)8-11;3-2(4,5)1(6)7/h3-6H,2,7-8,11H2,1H3;(H,6,7)

InChI-Schlüssel

AEAIGEPXYYZPGU-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.